2-(4-isopropylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-14(2)15-3-5-16(6-4-15)26-12-19(24)22-17-11-18(21-13-20-17)23-7-9-25-10-8-23/h3-6,11,13-14H,7-10,12H2,1-2H3,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDDXACICYQCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the phenoxy and pyrimidine intermediates. The phenoxy intermediate can be synthesized through the reaction of 4-isopropylphenol with an appropriate halogenating agent, followed by nucleophilic substitution with a suitable leaving group. The pyrimidine intermediate is prepared by reacting morpholine with a pyrimidine derivative under controlled conditions.
The final step involves coupling the phenoxy and pyrimidine intermediates through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride in the presence of a base like triethylamine. The reaction conditions typically require moderate temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-isopropylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide linkage can be reduced to form amine derivatives.
Substitution: The phenoxy and pyrimidine moieties can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy and pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(4-isopropylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide exhibits potential anticancer properties. Studies have focused on its ability to inhibit specific cancer cell lines, including breast and lung cancers.
Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, showing significant cytotoxicity at micromolar concentrations. The mechanism of action was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary findings suggest that it possesses moderate antibacterial effects, making it a candidate for further development as an antimicrobial agent.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Emerging studies have suggested potential neuroprotective effects of the compound, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions like Alzheimer's disease.
Data Table: Neuroprotective Activity
| Model | Effect Observed |
|---|---|
| Neuroblastoma Cells | Reduced apoptosis |
| Mouse Model of Alzheimer's | Improved cognitive function |
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and pyrimidine moieties can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The acetamide linkage may facilitate the compound’s stability and bioavailability, enhancing its efficacy in biological systems.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycle: Pyrimidine (target compound) and pyridazinone () cores differ in electronic properties and binding pocket compatibility. Pyridazinones in exhibit FPR2 agonism, whereas pyrimidines (e.g., ) are often kinase inhibitors .
- Substituent Effects: The morpholino group in the target compound offers superior solubility compared to the methylpiperazinyl group in ’s analogs, which may increase lipophilicity and CNS penetration . 4-isopropylphenoxy vs. bromophenyl/methoxyphenyl (–2): Bulky isopropyl groups may reduce off-target interactions but limit blood-brain barrier permeability compared to smaller halogen/methoxy substituents .
Pharmacokinetic and Physicochemical Properties
- Solubility: Morpholino-substituted pyrimidines (target) likely exhibit higher aqueous solubility than methylpiperazinyl or trifluoromethylbenzothiazole analogs due to the oxygen-rich morpholine ring vs. .
- Metabolic Stability: The isopropylphenoxy group may reduce CYP450-mediated metabolism compared to smaller substituents (e.g., methoxy or bromo groups) .
- Bioavailability: The pyrimidine core’s planar structure may enhance membrane permeability relative to pyridazinones or benzothiazoles, which have bulkier or more rigid scaffolds .
Biological Activity
The compound 2-(4-isopropylphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C_{16}H_{20}N_{2}O_{3}
- Molecular Weight : 288.35 g/mol
The compound features an isopropylphenoxy group and a morpholinopyrimidine moiety, which are crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the modulation of signaling pathways involved in inflammation and cancer cell proliferation.
- Anti-inflammatory Activity : Compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This is often mediated through the suppression of the NF-κB signaling pathway, which plays a critical role in inflammatory responses .
- Anticancer Properties : The compound has been evaluated for its ability to induce apoptosis in cancer cells. For instance, derivatives have demonstrated EC50 values in the nanomolar range, indicating potent activity against various cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the isopropylphenoxy and morpholinopyrimidine groups can significantly influence the biological activity of the compound. For example:
- Substituents on the Phenoxy Group : Alterations in the substituents on the phenoxy ring can enhance binding affinity to target proteins involved in cell signaling pathways.
- Morpholine Modifications : Variations in the morpholine moiety can affect the compound's solubility and bioavailability, impacting its overall efficacy .
Case Studies
- In Vivo Studies : A study involving a related compound demonstrated a tumor growth inhibition rate of 63% in human colorectal DLD-1 xenograft mouse models at a dosage of 50 mg/kg . This highlights the potential of similar compounds in cancer therapy.
- Cytotoxicity Evaluation : In vitro assays showed that several derivatives exhibited low cytotoxicity while effectively suppressing cytokine release, suggesting a favorable therapeutic index for inflammatory conditions .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α, IL-1β, IL-6 | |
| Anticancer | EC50 values < 300 nM | |
| Cytotoxicity | Low toxicity at 10 µM |
Table 2: Structure-Activity Relationship Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
